molecular formula C23H19ClN4O5S B2834524 N-(2-furylmethyl)-5-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide CAS No. 1111993-77-1

N-(2-furylmethyl)-5-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide

Cat. No. B2834524
CAS RN: 1111993-77-1
M. Wt: 498.94
InChI Key: FLZDWTBLSWDMHX-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-5-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide is a useful research compound. Its molecular formula is C23H19ClN4O5S and its molecular weight is 498.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of 1,3,4-oxadiazole derivatives, including compounds structurally related to "N-(2-furylmethyl)-5-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide", involves multiple steps starting from different basic materials such as morpholine and p-chlorobenzonitrile. These compounds are synthesized to explore their potential biological activities, with their structures confirmed through techniques like FT-IR, proton NMR, and mass spectral studies (Somashekhar & Kotnal, 2019).

Biological Activities

The synthesized 1,3,4-oxadiazole derivatives have been evaluated for various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. For instance, certain derivatives have been tested for their in vitro and in vivo anti-inflammatory properties, revealing potential medicinal applications (Somashekhar & Kotnal, 2019). Moreover, other studies have focused on the design and synthesis of oxadiazole derivatives with anticancer evaluation, demonstrating moderate to excellent activity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Ravinaik et al., 2021).

Molecular Modeling and QSAR Studies

QSAR (Quantitative Structure-Activity Relationship) studies on 1,3,4-oxadiazole derivatives, including those similar to the compound , have been conducted to understand their biological activity profiles better. These studies aim to correlate the chemical structure of the compounds with their observed biological activities, facilitating the design of more potent derivatives for therapeutic applications (Somashekhar & Kotnal, 2020).

Antimicrobial Evaluation

Several studies have evaluated the antimicrobial potential of 1,3,4-oxadiazole derivatives. For example, some derivatives have shown activity against a panel of microbial species, highlighting their potential as lead compounds for the development of new antimicrobial agents (Gul et al., 2017).

properties

IUPAC Name

6-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(oxolan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O5S/c24-14-5-3-13(4-6-14)21-26-20(33-27-21)11-34-23-25-17-9-19-18(31-12-32-19)8-16(17)22(29)28(23)10-15-2-1-7-30-15/h3-6,8-9,15H,1-2,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZDWTBLSWDMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=C(C=C6)Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-5-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide

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